4-Amino-1,1-diethoxybutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1,1-diethoxybutan-2-ol is an organic compound with the molecular formula C8H19NO3. It is a liquid at room temperature and is known for its applications in various chemical reactions and research fields. The compound contains an amino group, two ethoxy groups, and a hydroxyl group, making it a versatile molecule in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,1-diethoxybutan-2-ol typically involves the reaction of 4-chlorobutan-2-one with diethylamine, followed by the reduction of the resulting imine with sodium borohydride. The reaction conditions include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Sodium borohydride
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactants: 4-chlorobutan-2-one and diethylamine
Solvent: Ethanol
Temperature: Controlled to maintain optimal reaction rates
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,1-diethoxybutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Nucleophiles like halides or thiols in the presence of a base
Major Products Formed
Oxidation: 4-Amino-1,1-diethoxybutan-2-one
Reduction: 4-Amino-1,1-diethoxybutane
Substitution: 4-Amino-1,1-dialkoxybutan-2-ol derivatives
Scientific Research Applications
4-Amino-1,1-diethoxybutan-2-ol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-1,1-diethoxybutan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes by binding to their active sites.
Receptor modulation: It can modulate the activity of receptors by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-1,1-dimethoxybutan-2-ol
- 4-Amino-1,1-diethoxybutane
- 4-Amino-1,1-dipropoxybutan-2-ol
Uniqueness
4-Amino-1,1-diethoxybutan-2-ol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its ethoxy groups provide steric hindrance, making it more selective in certain reactions compared to its analogs with smaller or larger alkoxy groups.
Properties
IUPAC Name |
4-amino-1,1-diethoxybutan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO3/c1-3-11-8(12-4-2)7(10)5-6-9/h7-8,10H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCJTMMMAXOEFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(CCN)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.